(2-Chlorophenyl)(thiophen-2-yl)methanone
Description
(2-Chlorophenyl)(thiophen-2-yl)methanone is a ketone derivative featuring a 2-chlorophenyl group linked to a thiophen-2-yl moiety via a carbonyl bridge. The ortho-chloro substituent on the phenyl ring introduces steric and electronic effects that influence molecular conformation, intermolecular interactions, and reactivity.
Properties
Molecular Formula |
C11H7ClOS |
|---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
(2-chlorophenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H7ClOS/c12-9-5-2-1-4-8(9)11(13)10-6-3-7-14-10/h1-7H |
InChI Key |
QMDWNQPWWNZRGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CS2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(thiophen-2-yl)methanone typically involves the reaction of 2-thiophenecarboxylic acid with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an acyl chloride intermediate, which then reacts with the thiophene ring to form the desired ketone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The thiophene and chlorophenyl rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted thiophene and chlorophenyl derivatives.
Scientific Research Applications
(2-Chlorophenyl)(thiophen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position Effects: 2-Chloro vs. 4-Chloro Derivatives
The position of the chloro substituent on the phenyl ring significantly impacts molecular properties:
- This may enhance rigidity, favoring specific intermolecular interactions (e.g., C–H···S or C–H···O) .
- (4-Chlorophenyl)(thiophen-2-yl)methanone (5o): The para-chloro substituent provides a stronger electron-withdrawing effect compared to the ortho position, which could stabilize the carbonyl group and influence electronic transitions. NMR data for 5o () suggest distinct electronic environments compared to the ortho-substituted analog .
Heterocycle Variations: Thiophene vs. Dibenzothiophene/Pyrimidine
- Dibenzo[b,d]thiophen-2-yl(4-chlorophenyl)methanone (61): Incorporation of a dibenzothiophene moiety enhances conjugation, leading to dual phosphorescence (T1 and T2 states) with lifetimes of 0.06–0.71 ms (T2) and 104–123 ms (T1). This behavior arises from mixed (n,π) and (π,π) transitions, absent in simpler thiophene methanones like the target compound .
- (2-Chlorophenyl)-(3,5-dichloropyrazin-2-yl)methanone (23): Replacement of thiophene with a pyrazine ring introduces nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities. Such derivatives are often intermediates in medicinal chemistry (e.g., ) .
Functional Group Additions: Amino, Methylthio, and Ethyl Substituents
- This contrasts with the non-functionalized target compound, which lacks such interactions .
- (2-(Methylthio)thiophen-3-yl)(thiophen-2-yl)methanone: The methylthio group modifies crystal packing (monoclinic, P2₁ space group) and introduces C–H···S interactions. Such substituents may enhance thermal stability or alter photophysical behavior .
Photophysical and Electronic Properties
- Dual Phosphorescence in Dibenzothiophene Methanones: Compounds like 61 exhibit anti-Kasha emission due to small ΔE(T1-T2) (~0.19–0.27 eV), enabling thermal population of T2 at room temperature. The target compound, lacking the dibenzothiophene unit, is unlikely to display such behavior .
- Conjugation Effects: Thiophene-based methanones generally exhibit shorter excited-state lifetimes compared to dibenzothiophene derivatives, as seen in ’s fast-decaying T2 state (470 nm emission) .
Data Tables
Table 1: Structural and Photophysical Comparison of Selected Methanones
Table 2: Crystallographic Data for Thiophene Methanones
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